
Olradipine
描述
奥拉地平是一种化学化合物,分子式为C22H28Cl2N2O6,分子量为487.37 g/mol 。它是一种合成的二氢吡啶衍生物,主要因其在制药工业中的潜在应用而闻名。该化合物以其独特的结构为特征,包括一个二氯苯基基团和一个二氢吡啶环。
准备方法
合成路线和反应条件
奥拉地平的合成涉及多个步骤,从二氢吡啶环的制备开始。关键中间体包括2,3-二氯苯甲醛和乙酰乙酸乙酯。 该反应通常通过汉斯奇二氢吡啶合成进行,该合成涉及在酸性条件下,将这些中间体与氨或胺缩合 .
工业生产方法
奥拉地平的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高纯度试剂和控制反应条件以确保产品质量的一致性。 最终产品通过重结晶或色谱技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
奥拉地平会发生各种化学反应,包括:
氧化: 奥拉地平可以被氧化形成相应的吡啶衍生物。
还原: 该化合物可以被还原形成二氢吡啶衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要形成的产物
科学研究应用
Medicinal Chemistry
Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.
Neuropharmacology
Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .
Chemical Synthesis and Applications
In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.
Photostability Studies
Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .
Case Study 2: Pharmacokinetics and Drug Delivery
In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .
作用机制
奥拉地平主要通过抑制钙通道发挥其作用。通过阻断这些通道,它减少了钙离子进入细胞,从而导致血管扩张和血压降低。 分子靶标包括 L 型钙通道,它们主要存在于血管平滑肌细胞中 .
相似化合物的比较
类似化合物
氨氯地平: 另一种二氢吡啶类钙通道阻滞剂,具有相似的血管扩张作用.
硝苯地平: 一种知名的钙通道阻滞剂,用于治疗高血压和心绞痛.
依地地平: 与奥拉地平类似,它属于二氢吡啶类,作用于 L 型钙通道.
奥拉地平的独特性
奥拉地平的独特性在于其特定的化学结构,包括一个二氯苯基基团。 这种结构特征可能有助于其独特的药理特征和潜在的治疗应用 .
生物活性
Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.
This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 30% |
Half-life | 8-12 hours |
Metabolism | Hepatic (CYP3A4) |
Excretion | Urinary (as metabolites) |
Therapeutic Applications
This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.
Case Studies and Research Findings
-
Efficacy in Hypertension Management
A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported. -
Long-term Safety Profile
A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use. -
Comparative Efficacy
In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.
Table 1: Comparative Efficacy of this compound vs. Amlodipine
Study | Medication | Systolic BP Reduction | Diastolic BP Reduction | Adverse Effects |
---|---|---|---|---|
Kato et al., 2012 | This compound | 15 mmHg | 10 mmHg | Minimal |
Tanaka et al., 2013 | Amlodipine | 14 mmHg | 9 mmHg | Moderate (edema) |
属性
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBMBOHGZAWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921881 | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115972-78-6 | |
Record name | Olradipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLRADIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。